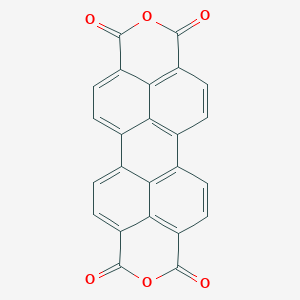

3,4,9,10-Perylenetetracarboxylic dianhydride

Descripción general

Descripción

3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA) is a planar aromatic molecule with a perylene core functionalized by four carboxylic anhydride groups. It is a prominent organic semiconductor (OSC) due to its rigid, crystalline structure, which facilitates ordered molecular packing and efficient charge transport . PTCDA exhibits a high degree of π-conjugation, enabling strong intermolecular interactions via van der Waals forces and π-π stacking, leading to tunable electronic properties .

Its semiconductor behavior arises from a bandgap of ~2.2 eV, with intrinsic carrier concentrations of ~10¹⁴ cm⁻³, classifying it as a weak p-type semiconductor . PTCDA forms two crystalline phases (α and β) upon deposition, with α-phase dominating in thin films on substrates like Ag(111) . The material is widely used in optoelectronics (e.g., organic light-emitting diodes, photodiodes) and energy storage (e.g., Li/K-ion batteries) due to its redox activity and stability .

Métodos De Preparación

3,4,9,10-Perylenetetracarboxylic dianhydride can be synthesized through various methods. One common method involves the condensation of perylene-3,4,9,10-tetracarboxylic acid with acetic anhydride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production . Another method involves the solvothermal approach, where the compound is derived from perylene-3,4,9,10-tetracarboxylic dianhydride and subsequently purified using column chromatography .

Análisis De Reacciones Químicas

Redox Reactions in Electrochemical Systems

PTCDA exhibits multivalent redox activity, making it suitable for aluminum-ion batteries. Experimental and computational studies reveal:

Aluminum-Ion Intercalation Mechanism

| Parameter | Detail | Source |

|---|---|---|

| Active species | AlCl₂⁺ (not Al³⁺) | |

| Electron transfer | 4 e⁻ per formula unit | |

| Specific capacity | 273 mA h g⁻¹ | |

| Electrolyte | 1,3-ethylmethylimidazolium (EMIm⁺) chloroaluminate |

Reaction Pathway :

Challenges : Poor reversibility due to PTCDA solubility in the electrolyte .

Acid-Base Reactions for Pigment Formation

PTCDA’s conversion into a high-performance pigment involves controlled precipitation and solvent treatment:

Optimized Industrial Process

| Stage | Conditions | Outcome |

|---|---|---|

| Precipitation | Acid (HCl/H₂SO₄) added to aqueous alkali metal salt of PTCDA at 20–30°C | Free acid precipitates |

| Solvent treatment | Heated in xylene, chlorobenzene, or DMF (5–30× solvent volume) at 35–200°C | Acid → Dianhydride conversion |

| Final product | Filtered and dried | High-purity PTCDA pigment |

Advantages :

Functionalization for Derivatives

PTCDA serves as a precursor for perylene diimides (PDIs) via nucleophilic substitution:

Example Reaction :

Applications :

-

PDIs are used in organic photovoltaics and sensors.

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 Organic Photovoltaics

PTCDA is extensively utilized in organic photovoltaics due to its excellent charge transport properties. Studies have shown that PTCDA can serve as an electron acceptor in non-fullerene solar cells. Its derivatives have been explored for their ability to enhance the efficiency of solar cells through improved light absorption and charge separation mechanisms .

1.2 Thin-Film Transistors

In thin-film transistors (TFTs), PTCDA acts as a semiconductor layer. Its high mobility and stability make it suitable for use in organic field-effect transistors (OFETs). Research indicates that PTCDA films can be deposited on various substrates using techniques such as thermal evaporation, leading to devices with promising electrical characteristics .

Photocatalysis

2.1 Photocatalytic Activity

PTCDA has gained attention as a photocatalyst for various chemical reactions. Its ability to generate reactive oxygen species under light irradiation makes it effective for oxidative reactions. For instance, immobilizing PTCDA on aluminum oxide has been shown to enhance its photocatalytic activity significantly, improving the recyclability and efficiency of the photocatalytic process .

2.2 Case Study: Thioanisole Oxidation

A notable case study demonstrated that PTCDA can catalyze the oxidation of thioanisole to generate formaldehyde when immobilized on Al₂O₃. The mechanism involves the formation of superoxide radicals from photo-excited PTCDA, which facilitates the catalytic cycle .

Energy Storage

3.1 Hydronium-Ion Batteries

Recent advancements have highlighted the potential of PTCDA in energy storage systems, particularly hydronium-ion batteries. Research indicates that PTCDA can reversibly store hydronium ions within its crystalline structure, showcasing its capability as an electrode material with high energy density and stability .

Material Science

4.1 Surface Functionalization

PTCDA's unique structure allows for various functionalizations that can tailor its electronic properties for specific applications. Density Functional Theory (DFT) studies have shown that functionalizing PTCDA can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, enhancing its performance in electronic devices .

4.2 Epitaxial Growth

The growth of PTCDA films on substrates such as bismuth-passivated surfaces has been investigated to achieve high-quality epitaxial layers. These layers are crucial for developing advanced electronic devices with improved performance characteristics .

Data Summary

The following table summarizes key properties and applications of PTCDA:

Mecanismo De Acción

The mechanism of action of 3,4,9,10-perylenetetracarboxylic dianhydride involves its ability to participate in redox reactions and form complexes with metal ions. For example, in the context of rechargeable aluminium-organic batteries, the compound undergoes a charge-discharge reaction involving the intercalation of aluminium ions . This process is facilitated by the compound’s highly conjugated structure and high electron mobility . Additionally, the compound exhibits glucose oxidase-like and catalase-like activities, which may be due to its conjugated structure and electron mobility .

Comparación Con Compuestos Similares

Structural and Electronic Properties

| Compound | Core Structure | Bandgap (eV) | Conductivity (σ) | Doping Efficiency | Key Applications |

|---|---|---|---|---|---|

| PTCDA | Perylene | ~2.2 | 10⁻⁴–10⁻² S/cm* | High (K doping) | OLEDs, batteries, sensors |

| NTCDA | Naphthalene | ~2.5 | Lower than PTCDA | Moderate | Thin-film transistors |

| Pentacene | Linear acene | ~1.8 | 10⁻¹–1 S/cm | High | OFETs, photovoltaics |

| Phthalocyanines | Macrocyclic | ~1.7–2.1 | 10⁻⁵–10⁻³ S/cm | Moderate | Dye-sensitized solar cells |

| K₂TP (Terephthalate) | Benzene ring | ~3.0 | Insulating | N/A | K-ion battery anodes |

*PTCDA’s conductivity increases by 6 orders of magnitude upon potassium doping (KₓPTCDA) .

- PTCDA vs. NTCDA : PTCDA’s perylene core provides extended π-conjugation compared to NTCDA’s naphthalene core, resulting in higher carrier mobility and better charge transport in thin films . NTCDA’s larger bandgap (~2.5 eV) limits its use in low-energy optoelectronics.

- PTCDA vs. Pentacene : While pentacene has superior intrinsic conductivity, PTCDA offers better thermal stability and resistance to oxidation, making it suitable for high-temperature processing .

- PTCDA vs. Phthalocyanines : Phthalocyanines exhibit stronger light absorption in the visible range but suffer from lower crystallinity and aggregation issues in thin films .

Electrochemical Performance in Batteries

| Compound | Specific Capacity (Li/K) | Cycle Stability (Capacity Retention) | Solubility in Electrolytes |

|---|---|---|---|

| PTCDA | 496 mAh/g (Li), 137 mAh/g (K) | 93.2% (50 cycles, Li) | Low (improved in derivatives) |

| K₂TP | ~250 mAh/g (K) | ~80% (50 cycles) | Moderate |

| 2PTCDA (Derivative) | 119 mAh/g (Li), 126 mAh/g (K) | 90% (50 cycles, K) | Very low |

PTCDA’s high capacity in Li-ion batteries stems from its four redox-active carbonyl groups, enabling multi-electron transfer . However, its solubility in organic electrolytes can cause capacity fading, which is mitigated in derivatives like 2PTCDA . K₂TP, while stable, offers lower capacity due to fewer active sites .

Surface and Thin-Film Behavior

- PTCDA on Ag(111) : Forms highly ordered epitaxial layers with K intercalation, leading to reconfiguration into KₓPTCDA domains (e.g., K₂PTCDA, K₄PTCDA). This restructuring enhances conductivity and alters work function by ~0.04 eV .

- NTCDA on Metals : Less studied, but its smaller core reduces packing efficiency, resulting in lower charge mobility .

- Pentacene on SiO₂ : Exhibits high mobility but degrades under ambient conditions, unlike PTCDA, which is more stable .

Thermal and Chemical Stability

In contrast, pentacene and phthalocyanines degrade faster under similar conditions .

Key Research Findings

Doping and Conductivity: K doping in PTCDA induces a donor-acceptor interaction, with K atoms adsorbing near oxygen sites, reducing the bandgap and increasing σ by 10⁶ .

Battery Performance: PTCDA-based carbon anodes achieve 93.2% capacity retention over 50 cycles in Li-ion batteries, outperforming many organic counterparts .

Optoelectronic Tuning : PTCDA’s work function can be modulated via alkali metal doping, enabling its use in tailored hole/electron injection layers in OLEDs .

Actividad Biológica

3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA) is a prominent organic compound known for its unique electronic and optical properties. This compound has gained attention in various fields, including organic electronics, photonics, and biomedicine. Its biological activity, particularly in the context of biosensing and drug delivery systems, is an area of active research. This article provides a comprehensive overview of the biological activity of PTCDA, supported by data tables and case studies.

Chemical Structure and Properties

PTCDA has a symmetrical structure with four carboxylic anhydride groups that contribute to its reactivity and interaction with biological systems. The molecular formula is .

Key Properties

- Molecular Weight : 432.32 g/mol

- Solubility : Soluble in organic solvents like toluene and chloroform.

- Optical Properties : Exhibits strong absorption in the UV-visible region, making it suitable for photonic applications.

Anticancer Activity

Recent studies have highlighted the potential of PTCDA derivatives in cancer therapy. For instance, PTCDA-modified electrodes have been utilized to detect lung cancer biomarkers through fluorescence resonance energy transfer (FRET) techniques. The sensitivity of these biosensors was significantly enhanced by the incorporation of PTCDA, allowing for the detection of low concentrations of biomarkers in biological samples .

Drug Delivery Systems

PTCDA has also been explored as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Research indicates that PTCDA can enhance the solubility and bioavailability of poorly soluble drugs when used in formulations .

Case Studies

-

Biosensing Applications :

- Study : Development of a PTCDA/C60 complex-modified indium tin oxide (ITO) electrode for detecting methylation levels in cancer samples.

- Findings : The modified electrode showed a linear relationship between fluorescence intensity and enzyme concentration, demonstrating its potential for early cancer diagnosis .

- Photocatalytic Activity :

Table 1: Summary of Biological Activities of PTCDA Derivatives

Table 2: Optical Properties Relevant to Biological Applications

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum | 518 nm (red-shifted with substitutions) | |

| Optical Energy Gap | 2.6 eV | |

| Stability under Irradiation | No significant change after 10 hours |

The biological activity of PTCDA can be attributed to its ability to interact with cellular components through various mechanisms:

- Fluorescence Quenching : PTCDA derivatives have been shown to quench fluorescence in certain systems, which can be exploited for sensing applications .

- Electron Transfer : The electronic properties of PTCDA facilitate efficient electron transfer processes, making it suitable for applications in photovoltaics and biosensing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing PTCDA-based polymers, and how do reaction conditions influence polymer properties?

PTCDA is a key precursor for synthesizing polyimides and copolymers through polycondensation reactions. For example, PTCDA reacts with aliphatic or aromatic diamines (e.g., hydrazine or 2-hexyldecyloxyamine) under controlled temperatures (80–120°C) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). The choice of side chains (e.g., alkoxy vs. alkyl) significantly impacts solubility and optoelectronic properties . Reaction monitoring via FTIR or NMR is critical to confirm imide bond formation and track monomer consumption.

Q. Which characterization techniques are most effective for analyzing PTCDA’s crystal structure and thin-film morphology?

- X-ray diffraction (XRD): Resolves long-range order in bulk crystals or thin films. PTCDA on Ag(111) exhibits distinct α and β polymorphs depending on growth temperature .

- Atomic force microscopy (AFM): Reveals surface topography and molecular assembly. For example, PTCDA forms truncated pyramidal crystallites on KBr(001) with a herringbone packing motif .

- Scanning tunneling microscopy (STM): Visualizes molecular arrangement at the atomic scale, such as chiral supramolecular networks formed with pentacene on Ag(111) .

Q. How does PTCDA’s electrochemical performance as an electrode material vary with carbonization conditions?

Pyrolysis of PTCDA under inert gas (e.g., argon at 650°C) produces disordered carbon with pillar-like morphology. Electrochemical testing in Li-ion batteries shows initial lithiation/delithiation capacities of 496/311 mAh g⁻¹, attributed to micropore-dominated Li storage. Higher pyrolysis temperatures (>700°C) may enhance conductivity but reduce porosity, necessitating a balance between structural disorder and graphitization .

Advanced Research Questions

Q. What strategies mitigate capacity fading in PTCDA-derived organic electrodes during long-term cycling?

Polyimides like PEDA-PTCDA (polyethylenediamine-PTCDA) demonstrate exceptional cycle stability (87.5% capacity retention after 5,000 cycles) due to their moderate redox potential (2.1–2.2 V vs. Na+/Na), which minimizes electrolyte decomposition. Covalent bonding between PTCDA and polymer backbones reduces dissolution, while nanostructuring (e.g., graphene wrapping) enhances charge transfer .

Q. How can interfacial interactions be optimized to control PTCDA’s supramolecular assembly on metallic substrates?

On Ag(111), PTCDA forms epitaxial layers via strong molecule-substrate interactions, where registry effects lock molecules into specific adsorption sites. Hydrogen bonding between PTCDA’s anhydride groups and co-assembled molecules (e.g., pentacene) directs chiral network formation. Molecular dynamics (MD) and density functional theory (DFT) simulations guide substrate selection and annealing protocols to achieve desired morphologies .

Q. Why do discrepancies exist in reported lithium storage capacities for PTCDA-derived carbons, and how can they be resolved?

Variations in pyrolysis conditions (temperature, heating rate) and electrolyte formulations (e.g., LiPF6 vs. LiClO4) lead to differences in carbon microstructure and solid-electrolyte interphase (SEI) stability. Systematic studies using in situ XRD and Raman spectroscopy during cycling can correlate structural evolution with performance metrics .

Q. What experimental approaches enhance PTCDA’s photostability and luminescence efficiency for optoelectronic applications?

Functionalization at bay positions (e.g., electron-withdrawing groups) reduces aggregation-induced quenching. Encapsulation within inert matrices (e.g., silica) or covalent attachment to polymers minimizes photodegradation. Time-resolved fluorescence spectroscopy quantifies exciton lifetime and identifies non-radiative decay pathways .

Q. How does PTCDA mimic enzymatic activity in biofuel cells, and what methodologies validate its catalytic behavior?

PTCDA’s conjugated structure facilitates electron transfer, enabling glucose oxidase-like and catalase-like activities. Cyclic voltammetry (CV) in buffer solutions with glucose or H2O2 confirms redox peaks at −0.3 V and +0.5 V (vs. Ag/AgCl). Spectrophotometric assays (e.g., o-dianisidine oxidation for peroxidase activity) quantify catalytic turnover rates .

Q. Methodological Notes

- Contradiction Analysis: When comparing electrochemical data, ensure consistent testing protocols (e.g., current density, voltage window) and account for material batch variability.

- Advanced Characterization: Pair experimental data with computational models (e.g., DFT for electronic structure, MD for diffusion kinetics) to resolve mechanistic ambiguities.

Propiedades

IUPAC Name |

7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H8O6/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)30-23(15)27)8-4-12(18(10)20)11-3-7-14(22(26)29-21)19(13)17(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYVDMAATCIVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95658-90-5 | |

| Record name | Perylo[3,4-cd:9,10-c'd′]dipyran-1,3,8,10-tetrone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95658-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059577 | |

| Record name | Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Perylene-3,4,9,10-tetracarboxylic dianhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-69-8 | |

| Record name | 3,4,9,10-Perylenetetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 128-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene-3,4:9,10-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 224 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH27FW2PET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.